molecular formula C17H16N2O4 B3007068 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 442531-50-2

1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B3007068
CAS RN: 442531-50-2
M. Wt: 312.325
InChI Key: IZSCIPWVUBIODT-UHFFFAOYSA-N
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Description

The compound "1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly as antileukemic agents, antistaphylococcal agents, and in other medicinal chemistry applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds . Similarly, the synthesis of 2,5-dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde is achieved through a condensation reaction, with the structure characterized by 1H NMR, IR, and ESI-MS . These methods are indicative of the techniques that would be used in the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography in some cases . The planarity of the benzimidazole ring system and the orientation of substituents are key structural features that can influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, condensation, and cyclization, to introduce different substituents and modify their chemical properties . The reactivity of these compounds is influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. For example, the presence of methoxy groups can affect the solubility and potential hydrogen bonding interactions of the compound . Theoretical calculations using Density Functional Theory (DFT) can provide insights into the stability, electronic structure, and reactivity of these molecules .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Large-Scale Synthesis and Pharmaceutical Use : A derivative, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders, and cancer. The synthesis process involved commercially available compounds and achieved high purity, indicating potential for large-scale pharmaceutical production (Kucerovy et al., 1997).

Anticonvulsant Activity

  • Anticonvulsant Agents : Phenytoin derivatives, synthesized using a compound structurally related to 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, demonstrated potential as anticonvulsant agents. These findings suggest similar derivatives could be explored for neurological applications (Deodhar et al., 2009).

Structural and Spectroscopic Analysis

  • Structural Studies : Studies on 1H-Benzimidazole-2-carboxylic acid, a closely related compound, focused on its crystalline structure and hydrogen bonding, which could be relevant for understanding the properties of 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (Krawczyk et al., 2005).

  • Spectral and Theoretical Characterization : Spectroscopic and theoretical analyses of derivatives provided insights into molecular geometry and energy values, aiding the understanding of its chemical behavior (Gürbüz et al., 2016).

Applications in Material Science

  • Metal-Organic Frameworks : Compounds like Benzimidazole-5-carboxylate have been used to create metal-organic frameworks, demonstrating potential applications in material science and possibly in catalysis or sensing technologies (Yao et al., 2008).

  • Synthesis of Novel Derivatives : The flexibility in synthesizing various derivatives of benzimidazole compounds opens avenues for creating materials with tailored properties for specific applications (Alcalde et al., 1992).

Biological Activity and Potential Therapeutics

  • Antineoplastic and Antifilarial Agents : A series of benzimidazole-2-carbamates showed potential as antineoplastic and antifilarial agents, suggesting a scope for developing therapeutics based on similar structures (Ram et al., 1992).

  • Lanthanide Coordination Compounds : The ability to form coordination compounds with lanthanides indicates potential applications in areas like luminescence and materials chemistry (Xia et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for information on handling, storage, and disposal .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities. Future research might focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-18-13-8-11(17(20)21)4-6-14(13)19(10)15-9-12(22-2)5-7-16(15)23-3/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSCIPWVUBIODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=C(C=CC(=C3)OC)OC)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

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